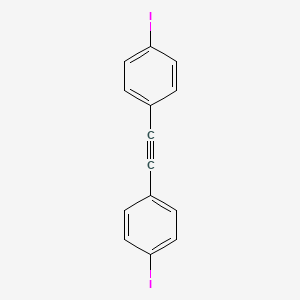

Bis(4-iodophenyl)acetylene

Übersicht

Beschreibung

Bis(4-iodophenyl)acetylene is a chemical compound that belongs to the family of acetylenic compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has been widely used in scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Photoluminescence and Material Science

Bis(4-iodophenyl)acetylene derivatives, such as symmetric diarylacetylenes, have been synthesized and studied for their photoluminescent properties. For instance, the synthesis of symmetric diarylacetylenes through a one-pot Stille coupling protocol demonstrated high solution-state fluorescence quantum yields in naphthyl- and biphenyl-substituted acetylenes, suggesting potential applications in optoelectronic devices and fluorescent materials (Brown & Eichler, 2011).

Organic Synthesis and Chemical Reactivity

In organic synthesis, this compound serves as a precursor for various complex molecules. The sequential electrophilic and photochemical cyclizations of bis(bithienyl)acetylenes in the presence of iodine have been shown to produce tetrathienonaphthalenes (TTN) in one pot, highlighting a method for constructing cruciform π-extended derivatives with potential applications in nano/microstructures (Dou et al., 2013).

Polymer Chemistry and Self-Healing Materials

This compound derivatives have also found applications in the development of self-healing materials. Aromatic disulfide metathesis, utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, has been employed to design self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention, indicating potential in creating durable and sustainable materials (Rekondo et al., 2014).

Coordination Chemistry and Imaging Applications

In the field of coordination chemistry, this compound derivatives have been explored for their applications in molecular imaging. The synthesis and characterization of optically active nanoscale-size tetranuclear assemblies, involving coordination bonds with bis[4-(4‘-pyridyl)phenyl]iodonium triflate, have shown potential in creating chiral hybrid iodonium-transition metal molecular squares, which could have implications in advanced imaging techniques and nanotechnology (Olenyuk, Whiteford, & Stang, 1996).

Wirkmechanismus

Target of Action

It features a linear carbon chain with a triple bond (C≡C) connecting two phenyl rings (benzene rings with iodine atoms attached at the 4th position).

Biochemical Pathways

There is currently no documented information on the specific biochemical pathways affected by Bis(4-iodophenyl)acetylene .

Eigenschaften

IUPAC Name |

1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453242 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67973-34-6 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)